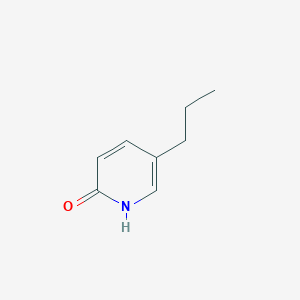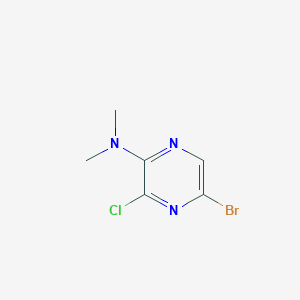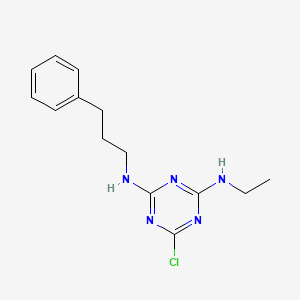![molecular formula C7H4N4 B13135598 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethynyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . The reaction conditions often include the use of acetic acid and pyrrolidine under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through chromatographic purification.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines.
Applications De Recherche Scientifique
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as phosphodiesterases and lipases . It may also interact with receptors, such as the farnesoid receptor, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine include:
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring.
Pyrazolo[4,3-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its ethynyl group, which can be used to introduce additional functional groups through substitution reactions
Propriétés
Formule moléculaire |
C7H4N4 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
6-ethynyl-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H4N4/c1-2-5-3-6-7(8-4-5)10-11-9-6/h1,3-4H,(H,8,9,10,11) |
Clé InChI |
ZRUCBXBMEJPRCS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=NNN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)




![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)


![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)

